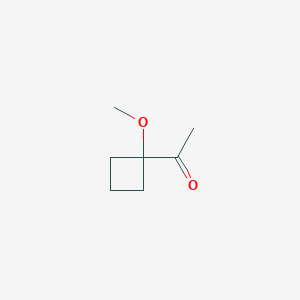

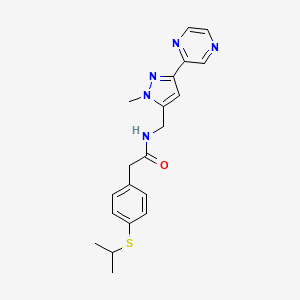

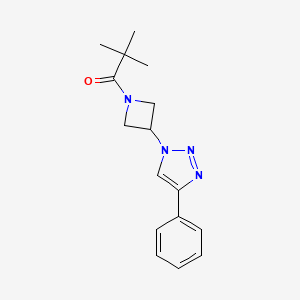

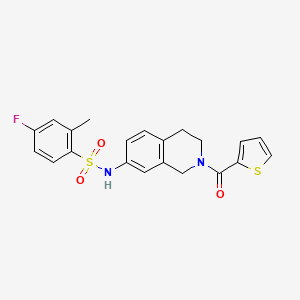

![molecular formula C22H18N2OS B2637337 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide CAS No. 888411-64-1](/img/structure/B2637337.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . They have been extensively studied due to their diverse biological activities, such as antibacterial, antifungal, antioxidant, and more .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with aldehydes . Another method involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide” can be determined using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can participate in a three-component reaction with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . They can also undergo a condensation reaction with 2-aminothiophenol and aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide” can be determined using various techniques. For instance, its luminescent properties can be investigated .Aplicaciones Científicas De Investigación

Anti-Tubercular Compounds

Benzothiazole derivatives, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide”, have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Anticancer Agents

Benzothiazole derivatives have been evaluated as potential anticancer agents . They have shown significant inhibitory effects on the proliferation of various cancer cell lines, including human epidermoid carcinoma cell line (A431) and human non-small cell lung cancer cell lines (A549, H1299) .

Anti-Inflammatory Agents

These compounds have also been evaluated as potential anti-inflammatory agents . They have shown to decrease the activity of inflammatory factors IL-6 and TNF-α .

Enzyme Inhibitors

Benzothiazole derivatives are widely used as enzyme inhibitors . They can inhibit the activity of various enzymes, which can be beneficial in the treatment of various diseases.

Imaging Reagents

Benzothiazole derivatives are used as imaging reagents . They can help in the visualization of biological structures or processes, which can be useful in medical diagnosis and research.

Fluorescence Materials

These compounds are used in the creation of fluorescence materials . These materials can emit light upon being excited, which can be useful in various applications such as sensors and bioimaging.

Electroluminescent Devices

Benzothiazole derivatives are used in the creation of electroluminescent devices . These devices can emit light in response to an electric current or a strong electric field.

Vulcanization Accelerators

These compounds are widely used as vulcanization accelerators . They can speed up the process of vulcanization, which is used to harden rubber.

Direcciones Futuras

Benzothiazoles, including “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide”, continue to be an active area of research due to their diverse biological activities . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating their mechanisms of action.

Propiedades

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c1-14-7-8-15(2)18(13-14)21(25)23-17-11-9-16(10-12-17)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYNLPYGNZHRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637256.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2637261.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)

![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)

![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2637268.png)

![2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol](/img/structure/B2637270.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2637272.png)

![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)